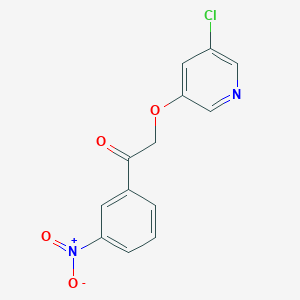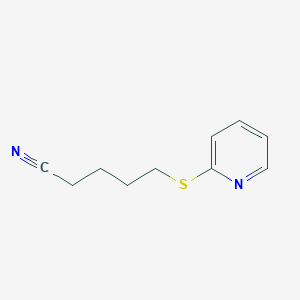
4-chloro-N-((5-(4-oxopiperidin-1-ylsulfonyl)thiophen-2-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-((5-(4-oxopiperidin-1-ylsulfonyl)thiophen-2-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur-containing reagents.
Introduction of the Piperidinylsulfonyl Group: This step involves the sulfonylation of the thiophene ring with a piperidinylsulfonyl chloride.
Attachment of the Benzamide Group: The final step involves the coupling of the thiophene derivative with 4-chlorobenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N-((5-(4-oxopiperidin-1-ylsulfonyl)thiophen-2-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-chloro-N-((5-(4-oxopiperidin-1-ylsulfonyl)thiophen-2-yl)methyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-((5-(4-oxopiperidin-1-ylsulfonyl)thiophen-2-yl)methyl)benzamide involves the inhibition of lysyl oxidase (LOX). LOX is a copper-dependent amine oxidase that catalyzes the cross-linking of collagen and elastin in the extracellular matrix. By inhibiting LOX, the compound prevents the formation of these cross-links, thereby reducing the structural integrity of the extracellular matrix and inhibiting tumor growth and metastasis .
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-N-((5-(4-oxopiperidin-1-ylsulfonyl)thiophen-2-yl)methyl)benzamide: This compound is unique due to its specific substitution pattern and its potent inhibitory activity against LOX.
Other LOX Inhibitors: Compounds such as beta-aminopropionitrile (BAPN) and PXS-5153A are also known LOX inhibitors but differ in their chemical structure and potency.
Uniqueness
This compound stands out due to its high selectivity and potency as a LOX inhibitor, as well as its favorable pharmacokinetic properties, making it a promising candidate for further development in cancer therapy .
Propiedades
Fórmula molecular |
C17H17ClN2O4S2 |
|---|---|
Peso molecular |
412.9 g/mol |
Nombre IUPAC |
4-chloro-N-[[5-(4-oxopiperidin-1-yl)sulfonylthiophen-2-yl]methyl]benzamide |
InChI |
InChI=1S/C17H17ClN2O4S2/c18-13-3-1-12(2-4-13)17(22)19-11-15-5-6-16(25-15)26(23,24)20-9-7-14(21)8-10-20/h1-6H,7-11H2,(H,19,22) |
Clave InChI |
YXYZWXRBHIBALW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1=O)S(=O)(=O)C2=CC=C(S2)CNC(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(alpha-Methyl)-2,6-dimethylbenzyl]imidazole](/img/structure/B8368525.png)


![tert-butyl 2-oxohexahydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate](/img/structure/B8368552.png)








![1-(4-Aminopyridin-3-yl)-3-(benzo[d]thiazol-6-yl)imidazolidin-2-one hydrochloride](/img/structure/B8368603.png)
![(trans)-1-[(benzyloxy)carbonyl]-4-cyclohexyl-L-proline](/img/structure/B8368617.png)
